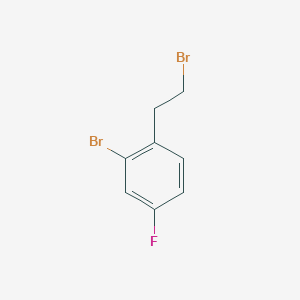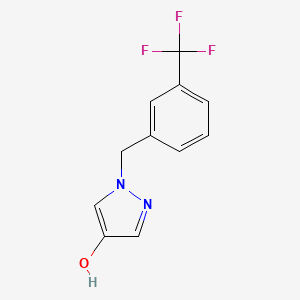
1-(3-Trifluorométhylbenzyl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
The compound “1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The trifluoromethylbenzyl group could be introduced through a nucleophilic substitution or addition reaction .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group is generally stable under both acidic and basic conditions, but can participate in certain reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is highly electronegative, which could increase the polarity of the molecule. The presence of the aromatic pyrazole ring could contribute to the compound’s stability and possibly its solubility in organic solvents .Applications De Recherche Scientifique
Recherche sur les récepteurs adenosiniques
1-(3-Trifluorométhylbenzyl)-1H-pyrazol-4-ol: a été étudié pour son influence sur le profil d'affinité des récepteurs adenosiniques. Plus précisément, il a été conjugué à l'échafaudage de la pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) en position C2, ce qui est considéré comme conférant la puissance et la sélectivité envers le récepteur adenosinique humain A2B . Cette application est cruciale dans le développement de nouveaux agents thérapeutiques ciblant les maladies cardiovasculaires, les troubles inflammatoires et le cancer.
Études de docking moléculaire
Le composé a été utilisé dans des études de docking moléculaire pour mieux comprendre ses affinités de liaison à travers les quatre sous-types de récepteurs adenosiniques. Ces études sont essentielles pour la conception rationnelle de médicaments, permettant aux chercheurs de prédire comment le composé interagit au niveau moléculaire avec ses récepteurs cibles .
Safety and Hazards
Orientations Futures
Pyrazole derivatives, including those with trifluoromethyl groups, are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities. Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science .
Mécanisme D'action
Target of Action
The primary target of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol is the human adenosine receptor (AR) . This compound was initially believed to confer potency and selectivity towards the human A2B adenosine receptor (AR) . It was found to be inactive at the ha2b ar but displayed affinity at the ha3 ar in the nanomolar range .
Mode of Action
The compound interacts with its target, the hA3 AR, by binding to it . The binding of this compound to the receptor triggers a series of biochemical reactions that lead to its effects .
Biochemical Pathways
The compound’s interaction with the hA3 AR affects various biochemical pathways It is known that adenosine receptors play a crucial role in many physiological processes, including neurotransmission and inflammation .
Pharmacokinetics
The compound’s affinity for the ha3 ar suggests that it may have good bioavailability .
Result of Action
Its interaction with the ha3 ar suggests that it may have effects on neurotransmission and inflammation .
Analyse Biochimique
Biochemical Properties
1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol plays a significant role in biochemical reactions, particularly in its interactions with adenosine receptors. Studies have shown that this compound exhibits affinity towards the human A3 adenosine receptor (hA3 AR) with high selectivity . The interaction between 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol and the hA3 AR involves binding to the receptor’s active site, which can influence receptor activity and downstream signaling pathways. Additionally, this compound has been investigated for its potential to modulate enzyme activity, particularly in the context of enzyme inhibition or activation.
Cellular Effects
The effects of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with adenosine receptors can lead to alterations in cyclic AMP (cAMP) levels, which in turn affect cell signaling cascades . Furthermore, 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol has been observed to impact gene expression by modulating transcription factors and other regulatory proteins. These cellular effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol involves its binding interactions with specific biomolecules, such as adenosine receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the hA3 AR . Upon binding, 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol can modulate receptor activity, leading to changes in downstream signaling pathways. Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and context of the interaction. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol remains stable under certain conditions, but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained modulation of receptor activity and gene expression.
Dosage Effects in Animal Models
The effects of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of receptor activity and enzyme inhibition. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure the compound’s efficacy and safety.
Metabolic Pathways
1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s trifluoromethyl group can influence its metabolic stability and interactions with metabolic enzymes . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical profile.
Transport and Distribution
The transport and distribution of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . For example, localization to the plasma membrane may enhance its interactions with membrane-bound receptors, while localization to the nucleus may influence gene expression.
Propriétés
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-2-8(4-9)6-16-7-10(17)5-15-16/h1-5,7,17H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCVRUBNUMMITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)
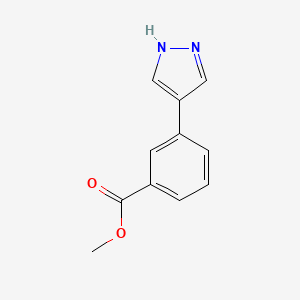
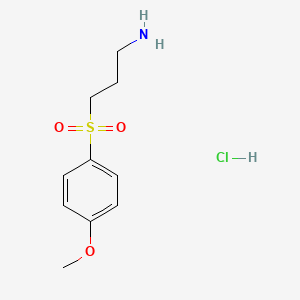
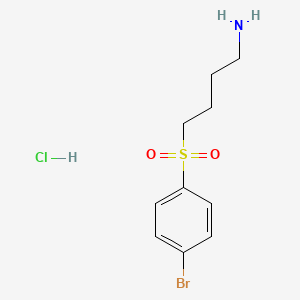
![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)
![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)
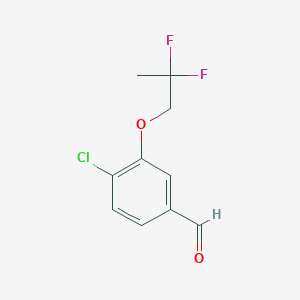

![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)
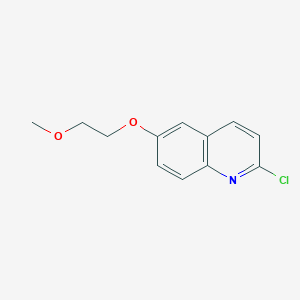
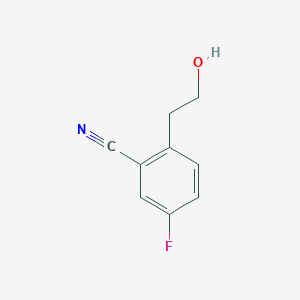

![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)
